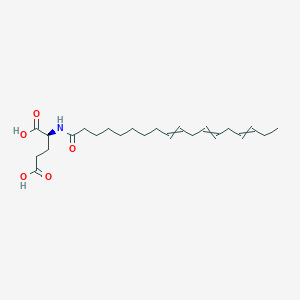
N-Octadeca-9,12,15-trienoyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octadeca-9,12,15-trienoyl-L-glutamic acid: is a chemical compound that belongs to the class of fatty acids. It is characterized by the presence of three double bonds at the 9th, 12th, and 15th positions of the octadeca chain, and it is conjugated with L-glutamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadeca-9,12,15-trienoyl-L-glutamic acid typically involves the esterification of octadeca-9,12,15-trienoic acid with L-glutamic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of immobilized catalysts can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-Octadeca-9,12,15-trienoyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadeca chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4)
Major Products Formed:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted esters and amides
Aplicaciones Científicas De Investigación
Chemistry: N-Octadeca-9,12,15-trienoyl-L-glutamic acid is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane structure. It is also used in the study of lipid metabolism and fatty acid transport .
Medicine: this compound has potential therapeutic applications due to its anti-inflammatory and antioxidant properties. It is being investigated for its role in the treatment of various inflammatory diseases and conditions .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its emollient and moisturizing properties. It is also used in the production of biodegradable polymers .
Mecanismo De Acción
The mechanism of action of N-Octadeca-9,12,15-trienoyl-L-glutamic acid involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with various enzymes and receptors involved in lipid metabolism and inflammatory responses .
Comparación Con Compuestos Similares
Octadeca-9,12,15-trienoic acid: A fatty acid with a similar structure but without the glutamic acid moiety.
Linoleic acid: A fatty acid with two double bonds at the 9th and 12th positions.
Alpha-linolenic acid: A fatty acid with three double bonds at the 9th, 12th, and 15th positions, similar to N-Octadeca-9,12,15-trienoyl-L-glutamic acid
Uniqueness: this compound is unique due to the presence of the L-glutamic acid moiety, which imparts additional functional properties. This makes it more versatile in biological and industrial applications compared to its similar counterparts .
Propiedades
Número CAS |
247150-66-9 |
|---|---|
Fórmula molecular |
C23H37NO5 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(2S)-2-(octadeca-9,12,15-trienoylamino)pentanedioic acid |
InChI |
InChI=1S/C23H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3,(H,24,25)(H,26,27)(H,28,29)/t20-/m0/s1 |
Clave InChI |
RXFSHENKDCMKTN-FQEVSTJZSA-N |
SMILES isomérico |
CCC=CCC=CCC=CCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
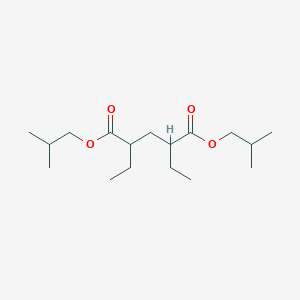
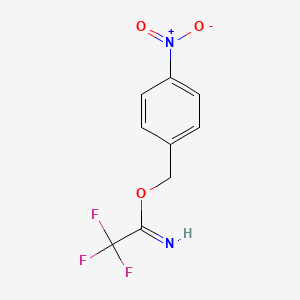

![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
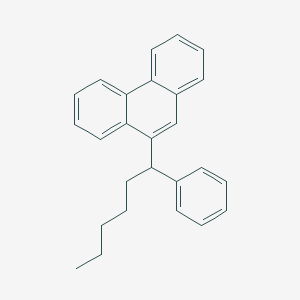
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)
![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
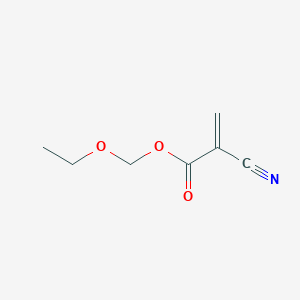

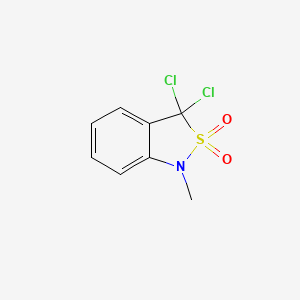
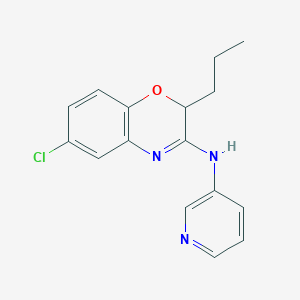
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
